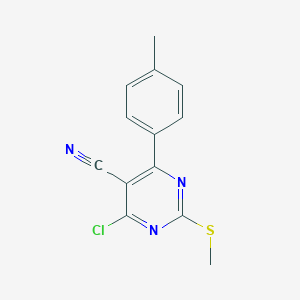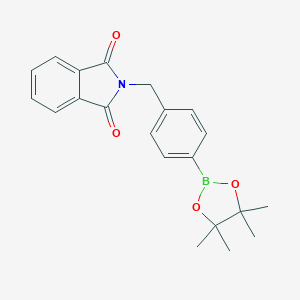
(4-Phthalimidomethylphenyl)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phthalimidomethylphenyl)boronic acid pinacol ester is a useful research compound. Its molecular formula is C21H22BNO4 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Challenges and Strategies
Pinacolboronate esters, including derivatives like 4-Phthalimidomethylphenylboronic acid pinacol ester, are crucial in Suzuki coupling reactions, which are fundamental for constructing complex molecules. Their analysis, however, faces challenges due to their sensitivity to hydrolysis, leading to the need for innovative analytical methods. Zhong et al. (2012) described strategies for stabilizing these esters against hydrolysis during analysis, employing non-aqueous and aprotic solvents and basic mobile phases in HPLC methods. This approach enhances the reliability of purity assessments for these compounds, critical in drug development and chemical synthesis (Zhong et al., 2012).
Green Chemistry and Synthesis
In the realm of green chemistry, Schnürch et al. (2007) reported a solvent-free method for forming boronic acid esters from boronic acids by simple grinding, presenting an environmentally benign alternative to conventional synthesis. This method not only simplifies the synthesis of pinacolboronate esters but also aligns with sustainable chemistry principles by eliminating solvent use (Schnürch et al., 2007).
Novel Synthetic Applications
Research by Fawcett et al. (2017) showcased the photoinduced decarboxylative borylation of carboxylic acids, a method facilitating the conversion of these acids into boronic esters under mild conditions without metal catalysts. This technique opens new pathways for integrating boronic esters into pharmaceuticals and other molecules, demonstrating the versatility and potential of boronic esters in organic synthesis (Fawcett et al., 2017).
Advanced Material Science
In material science, Cambre et al. (2007) explored the synthesis of well-defined water-soluble boronic acid (co)polymers from boronic ester monomers. These polymers have applications in drug delivery and sensor technology, highlighting the importance of boronic esters in developing new materials with specific functional properties (Cambre et al., 2007).
Hydrolysis and Stability
Achilli et al. (2013) investigated the hydrolysis of phenylboronic pinacol esters at physiological pH, relevant for their stability in biological contexts. Their findings underscore the necessity of considering hydrolysis rates when designing boron-based drugs or drug delivery systems, emphasizing the delicate balance between stability and reactivity in these compounds (Achilli et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of (4-Phthalimidomethylphenyl)boronic acid pinacol ester, also known as 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione, are organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a chemical reaction where a boronic ester loses a boron atom, resulting in the formation of a new compound.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used in organic synthesis .
Pharmacokinetics
It’s known that the kinetics of boronic esters like this compound can be influenced by the substituents in the aromatic ring and the ph of the environment . These factors can significantly affect the rate of reaction and, consequently, the bioavailability of the compound .
Result of Action
The result of the compound’s action is the formation of new organic compounds through carbon-carbon bond-forming reactions. For example, it can be used in the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly accelerate the rate of the reaction . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Eigenschaften
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-11-9-14(10-12-15)13-23-18(24)16-7-5-6-8-17(16)19(23)25/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSIUDAKDAXZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378557 |
Source


|
| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138500-87-5 |
Source


|
| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
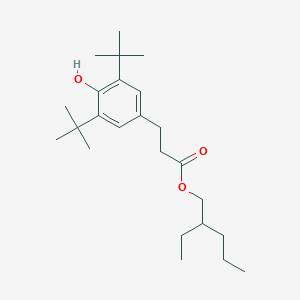
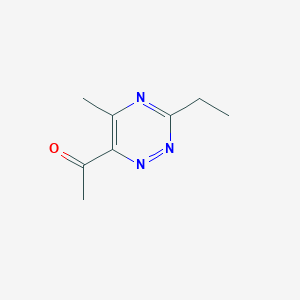

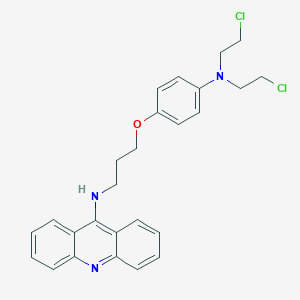
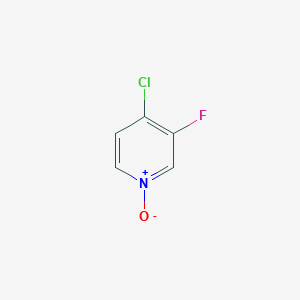
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
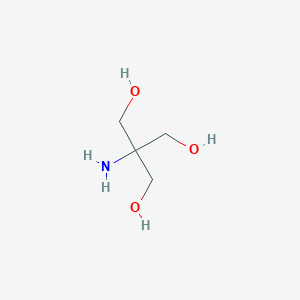


![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)



